3-Cyclopentylazetidin-3-ol
Description
3-Cyclopentylazetidin-3-ol is a four-membered azetidine ring derivative featuring a hydroxyl group at the 3-position and a cyclopentyl substituent. Azetidines are structurally rigid due to their small ring size, which influences their conformational stability and interactions in chemical or biological systems.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-cyclopentylazetidin-3-ol |
InChI |
InChI=1S/C8H15NO/c10-8(5-9-6-8)7-3-1-2-4-7/h7,9-10H,1-6H2 |
InChI Key |
LTNFTYHWETWZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CNC2)O |
Origin of Product |
United States |
Scientific Research Applications
3-Cyclopentylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: Its derivatives are used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Cyclopentylazetidin-3-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or disease being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Cyclopentylazetidin-3-ol with key analogs, emphasizing substituent effects on properties and applications.
Table 1: Comparative Analysis of Azetidin-3-ol Derivatives
*Inferred data based on structural analogs.
Key Research Findings
Substituent Effects on Physicochemical Properties :
- Lipophilicity : The cyclopentyl group in this compound increases logP compared to methyl or unsubstituted analogs, suggesting improved membrane permeability but reduced aqueous solubility .
- Steric Hindrance : Bulky substituents like benzhydryl (1-Benzhydrylazetidin-3-ol) restrict rotational freedom and may hinder binding in enzyme-active sites, whereas cyclopentyl offers a balance between bulk and flexibility .
Synthetic Considerations :
- Cyclopentyl derivatives may require tailored coupling agents or protecting groups during synthesis. For example, thionyl chloride-mediated reactions (as in ) are common for acylations, but steric demands of cyclopentyl could necessitate extended reaction times or elevated temperatures .
- Benzhydryl and benzyl analogs often employ Friedel-Crafts or nucleophilic substitution strategies, whereas methyl derivatives are synthesized via simpler alkylation routes .
Biological and Chemical Applications :
- Azetidin-3-ol hydrochloride : Used as a precursor for bioactive molecules, leveraging its polarity for solubility in polar solvents .
- Aromatic Derivatives (Benzyl/Benzhydryl) : Commonly explored in drug discovery for targeting hydrophobic binding pockets (e.g., GPCRs, kinases) .
- This compound : Predicted utility in prodrug designs or as a chiral building block due to its stereogenic center and moderate lipophilicity.
Safety and Toxicity: Limited toxicological data exist for this compound. However, structurally related compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () highlight the need for thorough hazard assessments, particularly for novel lipophilic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
